molecular formula C6H14BrN B2368657 (4-Bromobutyl)dimethylamine CAS No. 7617-65-4

(4-Bromobutyl)dimethylamine

Cat. No.: B2368657
CAS No.: 7617-65-4
M. Wt: 180.089
InChI Key: JLOWNBACZCLCEP-UHFFFAOYSA-N
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Description

(4-Bromobutyl)dimethylamine is an organic compound with the molecular formula C6H14BrN. It is a linear molecule consisting of a four-carbon butyl chain with a terminal bromine atom and a dimethylamine group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromobutyl)dimethylamine can be synthesized by reacting 4-bromobutanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified using techniques like distillation and chromatography.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving the same reactants but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Bromobutyl)dimethylamine involves its ability to undergo nucleophilic substitution and quaternization reactions. The bromine atom acts as a good leaving group, allowing nucleophiles to attack the carbon atom and displace the bromine. The dimethylamine group provides basic properties, facilitating the formation of quaternary ammonium salts.

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOWNBACZCLCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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